Boc-3,4-dichloro-D-phenylalanine

Catalog No.
S1768349
CAS No.
114873-13-1
M.F
C14H17Cl2NO4
M. Wt
334.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3,4-dichloro-D-phenylalanine

CAS Number

114873-13-1

Product Name

Boc-3,4-dichloro-D-phenylalanine

IUPAC Name

(2R)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

UGZIQCCPEDCGGN-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Synonyms

Boc-3,4-dichloro-D-phenylalanine;114873-13-1;(R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoicacid;Boc-D-Phe(3,4-Cl2)-OH;BOC-D-3,4-DICHLOROPHE;BOC-D-PHE(3,4-DICL)-OH;ST50826222;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoicacid;(2R)-3-(3,4-dichlorophenyl)-2-[(tert-butoxy)carbonylamino]propanoicacid;Boc-D-3,4-Dichlorophenylalanine;15041_ALDRICH;SCHEMBL1311165;Boc-L-phe(3,4-Cl2)-OH;15041_FLUKA;CTK8C5724;MolPort-001-758-486;ZINC2517124;BOC-3,4-DICHLORO-D-PHE-OH;BOC-D-3,4-DICHLORO-PHE-OH;CB-738;MFCD00151887;AKOS015836544;AB04015;AM82044;BOC-(3,4-DI-CL)-D-PHE-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Boc-3,4-dichloro-D-phenylalanine is a synthetic derivative of D-phenylalanine, characterized by the presence of two chlorine atoms on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its chemical formula is C₁₄H₁₇Cl₂NO₄, with a molecular weight of 334.19 g/mol. This compound is primarily utilized in peptide synthesis and has garnered attention in medicinal chemistry, particularly for its role as a dipeptidyl peptidase IV inhibitor and potential antidiabetic agent .

Peptide Synthesis

Boc-3,4-dichloro-D-phenylalanine serves as a valuable building block for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The Boc group protects the amino group of the molecule, allowing for controlled coupling with other amino acids to form specific peptide sequences. This property makes it particularly useful in the creation of modified peptides with desired functionalities, such as increased stability or specific binding properties.

Protein Crystallography

Boc-3,4-dichloro-D-phenylalanine can be incorporated into proteins during their expression to facilitate protein crystal formation. The presence of chlorine atoms can enhance the protein's interactions with surrounding molecules, leading to a more ordered arrangement and facilitating crystal growth, which is crucial for determining protein structure using X-ray crystallography.

Development of Therapeutic Agents

The unique properties of Boc-3,4-dichloro-D-phenylalanine have led to its exploration in the development of therapeutic agents. Studies have investigated its potential in various therapeutic areas, including:

  • Antiviral agents: Research suggests that this compound may exhibit antiviral activity against specific viruses, although further investigation is needed.
  • Anticancer agents: Studies have explored the potential of Boc-3,4-dichloro-D-phenylalanine derivatives as anticancer agents due to their ability to disrupt specific cellular processes involved in cancer development.

  • Substitution Reactions: The chlorine atoms can be replaced with other functional groups through nucleophilic substitution.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid.
  • Coupling Reactions: This compound can be coupled with other amino acids or peptides utilizing coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .

Common Reagents and Conditions

  • Substitution: Nucleophiles (amines or thiols) in the presence of a base.
  • Deprotection: Trifluoroacetic acid in dichloromethane.
  • Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole under anhydrous conditions.

Boc-3,4-dichloro-D-phenylalanine exhibits significant biological activity, primarily as an inhibitor of dipeptidyl peptidase IV. This inhibition increases levels of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, which enhance insulin secretion and improve glycemic control. Additionally, it acts on neurokinin receptors (NK1/NK2), further contributing to its pharmacological profile .

The synthesis of Boc-3,4-dichloro-D-phenylalanine typically involves the following steps:

  • Protection: The amino group is protected using tert-butyl chloroformate.
  • Chlorination: Chlorination is performed using agents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms onto the phenyl ring.
  • Purification: The product is purified through crystallization or chromatography to achieve high purity levels suitable for biological testing .

This compound finds applications in various fields:

  • Medicinal Chemistry: As a precursor for developing dipeptidyl peptidase IV inhibitors, it holds potential for treating type 2 diabetes.
  • Peptide Synthesis: Used in constructing peptides that may have therapeutic properties.
  • Research: Employed in studies investigating neurokinin receptor interactions and their implications in various physiological processes .

Boc-3,4-dichloro-D-phenylalanine has been studied for its interactions with specific biological targets:

  • Dipeptidyl Peptidase IV: Its binding inhibits this enzyme, leading to increased incretin levels.
  • Neurokinin Receptors: It acts as an antagonist at these receptors, influencing pain perception and other neurophysiological functions .

Several compounds share structural similarities with Boc-3,4-dichloro-D-phenylalanine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Boc-2,4-dichloro-D-phenylalanineChlorination at different positionsMay exhibit different receptor binding profiles
Boc-D-phenylalanineNo chlorine substituentsLacks the unique inhibitory properties
Boc-3-chloro-D-phenylalanineSingle chlorine substitutionDifferent biological activity compared to dichloro

Boc-3,4-dichloro-D-phenylalanine's unique combination of structural features and biological activity makes it particularly valuable in medicinal chemistry compared to these similar compounds .

XLogP3

3.8

Wikipedia

Boc-3,4-dichloro-D-phenylalanine

Dates

Modify: 2023-08-15

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